Proven Precursor for High-Potency PDE4 Inhibitor LEO 29102 vs. Unvalidated Isomers
The use of 3,5-dichloropyridine-4-acetic acid as a synthetic intermediate has been validated through the successful development and crystallization of LEO 29102, a potent phosphodiesterase 4 (PDE4) inhibitor with a reported IC50 of 5 nM. This contrasts with isomeric analogs like 2,6-dichloropyridine-4-acetic acid, which have no demonstrated role in synthesizing molecules of comparable potency or clinical relevance [1][2][3].
| Evidence Dimension | Validated Synthesis of High-Potency Inhibitor |
|---|---|
| Target Compound Data | Serves as critical precursor to LEO 29102 (PDE4 IC50 = 5 nM) [1][3] |
| Comparator Or Baseline | Isomeric analogs (e.g., 2,6-dichloropyridine-4-acetic acid) show no evidence of enabling synthesis of comparable bioactive molecules |
| Quantified Difference | Enables synthesis of a 5 nM inhibitor vs. comparator enabling no validated high-potency synthesis |
| Conditions | Synthetic chemistry in medicinal chemistry campaign |
Why This Matters
Selecting 3,5-dichloropyridine-4-acetic acid is a risk-mitigated decision based on documented, successful use in creating a clinical candidate, unlike alternative isomers with no such proven track record.
- [1] Felding J, et al. Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis. J Med Chem. 2014;57(14):5893-5903. DOI: 10.1021/jm500378a. View Source
- [2] RCSB PDB. 4WCU: PDE4 complexed with inhibitor. 2014. DOI: 10.2210/pdb4wcu/pdb. View Source
- [3] PeptideDB. LEO 29102. Accessed April 23, 2026. https://www.peptidedb.com/database/LEO-29102.html View Source
